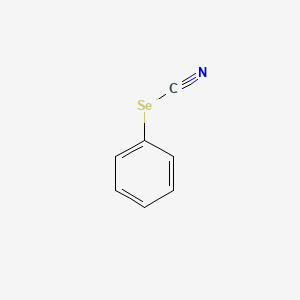

Phenyl selenocyanate

Description

Properties

IUPAC Name |

phenyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODWRXQVQYOJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339311 | |

| Record name | Phenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-79-5 | |

| Record name | Phenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2179-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl selenocyanate (C₆H₅SeCN) is an organoselenium compound that has garnered significant interest in the scientific community for its versatile applications in organic synthesis and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Physicochemical Properties

This compound is a clear orange liquid at room temperature. It is characterized by the presence of a selenocyanate (-SeCN) functional group attached to a phenyl ring. This structure imparts unique reactivity to the molecule, allowing it to act as a source of both electrophilic and nucleophilic selenium species.[1][2]

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅NSe | |

| Molecular Weight | 182.08 g/mol | |

| Appearance | Clear orange liquid | |

| Density | 1.484 g/mL at 25 °C | |

| Boiling Point | 116-117 °C at 12 mmHg | |

| Refractive Index | n20/D 1.603 | |

| Solubility | Miscible with organic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile. | [2] |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of δ 7.2-7.8 ppm. | |

| ¹³C NMR | The carbon of the -C≡N group appears around δ 103 ppm. Aromatic carbons appear in the range of δ 125-135 ppm. | [3] |

| IR Spectroscopy (cm⁻¹) | The characteristic C≡N stretching vibration is observed around 2155 cm⁻¹. | |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately m/z 183, with characteristic isotopic patterns for selenium. |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols: Synthesis of this compound

Method 1: From Diphenyl Diselenide and Potassium Thiocyanate via Paired Electrolysis

This method provides a green and efficient route to this compound.[4]

-

Materials:

-

Diphenyl diselenide (0.2 mmol)

-

Potassium thiocyanate (KSCN) (0.5 mmol)

-

Lithium tetrafluoroborate (LiBF₄) (0.1 mmol)

-

Acetonitrile (MeCN) (6 mL)

-

Graphite electrode (anode)

-

Platinum electrode (cathode)

-

-

Procedure:

-

In an undivided 10 mL flask equipped with a stir bar, add diphenyl diselenide, KSCN, LiBF₄, and MeCN.

-

Equip the flask with a graphite anode (15 mm × 10 mm × 2 mm) and a platinum cathode (15 mm × 10 mm × 0.1 mm).

-

Stir the reaction mixture and electrolyze at a constant current of 15 mA at room temperature for 9 hours.

-

After completion of the reaction, concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain this compound.

-

Method 2: From Phenylselenol and Cyanogen Bromide

This is a classical method for the synthesis of this compound.[1]

-

Reaction: PhSeH + BrCN → PhSeCN + HBr

-

Note: Phenylselenol (PhSeH) is a toxic and malodorous compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Cyanogen bromide (BrCN) is also highly toxic.

Experimental Workflow: Synthesis via Paired Electrolysis

Chemical Reactivity

This compound is a versatile reagent in organic synthesis, capable of participating in a variety of chemical transformations.

Oxidation of Alcohols

This compound can be used as a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][5] This reaction is particularly useful as it avoids the use of harsh or toxic heavy-metal-based oxidants.[5]

-

General Reaction: R-CH(OH)-R' + PhSeCN → R-C(=O)-R' + PhSeH + HCN[1]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

While a specific protocol using this compound for this transformation is not detailed in the provided search results, a general procedure for the oxidation of benzyl alcohol is as follows. This can be adapted for use with this compound, likely requiring optimization of reaction conditions.

-

Materials:

-

Benzyl alcohol

-

This compound (as the oxidizing agent)

-

An appropriate solvent (e.g., dichloromethane or acetonitrile)

-

-

General Procedure:

-

Dissolve benzyl alcohol in a suitable solvent in a round-bottom flask.

-

Add this compound to the solution. The stoichiometry may need to be optimized.

-

The reaction may require heating or the addition of a co-oxidant or catalyst.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be subjected to a standard workup procedure, likely involving quenching of any unreacted reagents, extraction, and purification by chromatography or distillation.

-

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, for example, with donor-acceptor cyclopropanes, to form selenium-containing heterocycles. These reactions expand the synthetic utility of this compound for the construction of complex molecular architectures.

Reactions with Nucleophiles and Electrophiles

The selenium atom in this compound can act as an electrophilic center, reacting with various nucleophiles. Conversely, the cyanide group can be displaced by other nucleophiles, and the phenylseleno moiety can be incorporated into other molecules.

Biological Activity and Potential in Drug Development

Organoselenium compounds, including selenocyanates, have shown promise in medicinal chemistry due to their potential antioxidant and anticancer properties.[1] The incorporation of selenium into organic molecules can lead to compounds with unique biological activities.

Anticancer Properties

Studies have suggested that organoselenium compounds may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties.[1] The proposed mechanisms of action are often complex and can involve the induction of apoptosis (programmed cell death) through interactions with cellular redox systems.[1][6] Selenium compounds can act as pro-oxidants in the tumor microenvironment, leading to increased oxidative stress and triggering apoptotic pathways.[6]

Signaling Pathways in Apoptosis

While the specific signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, the anticancer activity of many organoselenium compounds is linked to the induction of apoptosis through various mechanisms:

-

Mitochondrial Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases 9 and 3.[6]

-

Death Receptor Pathway: Some selenium compounds can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TRAIL.

-

Modulation of Kinase Pathways: Selenium compounds have been shown to affect key signaling pathways involved in cell survival and proliferation, such as the ERK1/2 and PI3K/Akt pathways.[6]

It is important to note that the specific mechanism of action can vary depending on the chemical form of the selenium compound, the dose, and the type of cancer cell line being studied.[6]

Logical Relationship: Proposed Anticancer Mechanism

Safety and Handling

This compound is a toxic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. It is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.

Conclusion

This compound is a valuable and versatile organoselenium compound with significant applications in organic synthesis and potential for the development of new therapeutic agents. Its ability to act as a mild oxidizing agent and participate in various chemical transformations makes it a useful tool for synthetic chemists. Furthermore, the emerging evidence of the anticancer properties of organoselenium compounds highlights the potential of this compound and its derivatives in drug discovery and development. Further research into its specific biological mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 6. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl selenocyanate synthesis from phenylselenol and cyanogen bromide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl selenocyanate, a versatile reagent in organic chemistry with applications in the synthesis of various organoselenium compounds. While the direct synthesis from phenylselenol and cyanogen bromide is a known transformation, this guide also presents a detailed, high-yield experimental protocol for a convenient alternative synthesis from benzeneselenenyl chloride and trimethylsilyl cyanide, as described in the seminal work by Tomoda et al.[1] This guide is intended to equip researchers with the necessary information for the safe and efficient laboratory-scale production of this compound.

Introduction

This compound (C₆H₅SeCN) is a valuable organoselenium compound utilized as a source of both electrophilic and nucleophilic selenium species in synthetic chemistry. Its applications range from the synthesis of benzeneselenol esters and β-alkoxyalkyl phenyl selenides to its use in cyanoselenenylation reactions. The synthesis of this compound can be approached through various methods, including the reaction of phenylselenol with cyanogen bromide.[1] However, detailed experimental procedures for this specific transformation can be scarce in the literature. This guide presents a thoroughly documented and efficient alternative method.

Synthetic Pathways

Synthesis from Phenylselenol and Cyanogen Bromide

The reaction between phenylselenol (PhSeH) and cyanogen bromide (BrCN) yields this compound and hydrogen bromide as a byproduct.

Reaction: PhSeH + BrCN → C₆H₅SeCN + HBr

A Convenient Synthesis from Benzeneselenenyl Chloride and Trimethylsilyl Cyanide

A well-established and high-yield synthesis of this compound involves the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide. This method, reported by Tomoda et al., provides this compound in virtually quantitative yield and is particularly suitable for small-scale laboratory preparations.[1]

Reaction: C₆H₅SeCl + (CH₃)₃SiCN → C₆H₅SeCN + (CH₃)₃SiCl

Experimental Protocols

Detailed Protocol for the Synthesis of this compound from Benzeneselenenyl Chloride and Trimethylsilyl Cyanide

This protocol is adapted from the procedure described by Tomoda S, et al. in Chemistry Letters (1981).[1]

Materials:

-

Benzeneselenenyl chloride (C₆H₅SeCl)

-

Trimethylsilyl cyanide ((CH₃)₃SiCN)

-

Dry Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., Argon or Nitrogen line)

-

Vacuum pump

Procedure:

-

Under an inert atmosphere of argon, a solution of benzeneselenenyl chloride (1.11 mmol) in dry THF (2 ml) is prepared in a round-bottom flask.

-

To this solution, a solution of trimethylsilyl cyanide (1.33 mmol, a 20% excess) in dry THF (2 ml) is added dropwise over 3 minutes with continuous stirring at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at room temperature.

-

The solvent and the trimethylsilyl chloride byproduct are removed under vacuum.

-

The resulting light yellow oil is practically pure this compound (yield: ~96%).[1]

Purification (Optional):

For most applications, the product obtained is sufficiently pure.[1] However, if further purification is required, the following methods can be employed:

-

Chromatography: Thin-layer chromatography can be used to assess purity. For purification, column chromatography on silica gel using a hexane-dichloromethane (2:1) mixture as the eluent is recommended.[1]

-

Distillation: Simple distillation under reduced pressure using a Kugelrohr apparatus can also be performed.[1]

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NSe | |

| Molecular Weight | 182.08 g/mol | |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 116-117 °C at 12 mmHg | |

| Density | 1.484 g/mL at 25 °C | |

| Refractive Index | n20/D 1.603 | |

| ¹H NMR (CDCl₃) | Signals corresponding to the phenyl protons | |

| ¹³C NMR (CDCl₃) | Signals corresponding to the phenyl carbons and the cyanide carbon | |

| IR Spectrum | Characteristic absorption for the C≡N stretch |

Note: Specific chemical shifts for NMR and wavenumber for IR are not detailed in the provided search results but are mentioned as means of identification.

Safety and Hazard Information

5.1. This compound

-

Hazards: Acutely toxic if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

5.2. Cyanogen Bromide

-

Hazards: Highly toxic and volatile. Can be fatal if inhaled, swallowed, or absorbed through the skin. Causes severe skin burns and eye damage.[2][3][4] Impure cyanogen bromide can decompose rapidly and may explode.[4]

-

Precautions: All operations involving cyanogen bromide must be conducted in an efficient fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves and a full-face respirator if necessary.

5.3. Phenylselenol

-

Hazards: Phenylselenol has an unpleasant odor and is toxic.

5.4. Benzeneselenenyl Chloride

-

Hazards: Corrosive and toxic.

5.5. Trimethylsilyl Cyanide

-

Hazards: Highly toxic and flammable. Reacts with water to produce toxic hydrogen cyanide gas.

Mandatory Visualizations

Reaction Pathway Diagram

References

Spectroscopic Profile of Phenyl Selenocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl selenocyanate (C₆H₅SeCN), a versatile reagent in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) data in a structured format, details experimental methodologies, and includes visualizations to illustrate key concepts in spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched resources. |

A complete ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound was not explicitly found in the provided search results. Researchers are advised to acquire this data experimentally or consult specialized spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Specific chemical shifts for all carbon atoms were not fully available in the searched resources. | |

| Reference to ipso-carbon chemical shift is made in the literature, but a numerical value is not provided.[1] | C-Se (ipso) |

| The nitrile carbon signal is expected in the range of 110-120 ppm. | C≡N |

While a complete list of ¹³C NMR chemical shifts was not found, spectral databases like SpectraBase indicate the availability of this data, which may require a subscription for full access.[2]

Table 3: ⁷⁷Se NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| The typical chemical shift range for selenocyanates is between -500 and 700 ppm.[3] |

| A specific experimental value for this compound was not found in the searched resources. |

The ⁷⁷Se NMR chemical shift is highly sensitive to the electronic environment of the selenium atom.[4] For precise characterization, experimental determination is recommended.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Assignment | Intensity | Reference |

| 2152 | C≡N stretch (in DMF) | Strong | [1] |

| 534 | Se-CN stretch (calculated) | - | [5] |

The nitrile (C≡N) stretching frequency is a characteristic and strong absorption in the IR spectrum of this compound.[1] The Se-CN stretching frequency appears at a much lower wavenumber.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation. The following are generalized experimental protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of organoselenium compounds involves the following steps:[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration can be adjusted based on the specific experiment and the spectrometer's sensitivity.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

⁷⁷Se NMR Acquisition: For ⁷⁷Se NMR, a broadband probe tuned to the ⁷⁷Se frequency is necessary. Due to the low natural abundance (7.63%) and moderate gyromagnetic ratio of ⁷⁷Se, a larger number of scans and a relaxation delay of 5-10 seconds may be needed.[7] A common external reference for ⁷⁷Se NMR is diphenyl diselenide (Ph₂Se₂) in CDCl₃, which is assigned a chemical shift of 463 ppm.[6]

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, can be readily obtained using the following procedure:[1]

-

Sample Preparation:

-

Neat Liquid: Place a small drop of this compound between two infrared-transparent salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid cell of a known path length.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty salt plates or the solvent-filled cell. This is crucial for subtracting any contributions from the sample holder, solvent, and atmospheric water or carbon dioxide.

-

Sample Spectrum: Record the spectrum of the prepared sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate key workflows in spectroscopic analysis.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. web.stanford.edu [web.stanford.edu]

- 6. mdpi.com [mdpi.com]

- 7. (77Se) Selenium NMR [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to the Biological Activities and Medicinal Chemistry Potential of Phenyl Selenocyanate

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of phenyl selenocyanate, a versatile organoselenium compound. It details its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, and delves into its medicinal chemistry, covering synthesis, structure-activity relationships, and therapeutic potential.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents. Studies have shown their efficacy against a range of cancer cell lines, including melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer.[1][2] The anticancer effects are often more pronounced with phenylalkyl isoselenocyanates (ISCs) compared to their isothiocyanate (ITC) analogs, with efficacy generally increasing with the length of the alkyl chain.[1] In preclinical xenograft models of melanoma, ISCs have shown tumor inhibition at doses three times lower than their ITC counterparts without observable systemic toxicity.[1][2]

One of the key mechanisms behind the anticancer activity of some organoselenium compounds like 1,4-phenylenebis(methylene)selenocyanate (p-XSC) involves the inhibition of critical signaling pathways in cancer progression. For instance, p-XSC has been shown to inhibit both androgen receptor (AR) and PI3K/Akt signaling pathways in human prostate cancer cells, leading to decreased cell viability and increased apoptosis.[3] It effectively reduces AR expression and transcriptional activity and decreases Akt phosphorylation.[3] Other organoselenocyanates, such as diphenylmethyl selenocyanate, have demonstrated anti-tumor promoting activity by reducing the incidence of skin papillomas and elevating phase II detoxifying enzymes.[4]

Table 1: Anticancer Activity of Selenocyanate Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan Selenocyanate 5c | HepG-2 (Liver) | 8.64 | [5] |

| Thiophene Selenocyanate 11d | HeLa (Cervical) | 6.39 | [5] |

| Thiophene Selenocyanate 11d | MCF-7 (Breast) | 6.77 | [5] |

| Benzodioxyl Derivative 2a | HT-29 (Colon) | <12 | [5][6] |

| Benzodioxyl Derivative 2a | H1299 (Lung) | <12 | [5][6] |

| Selenocyanate compounds 1a and 2a | L. major and L. infantum | <5 | [6][7] |

Signaling Pathway of p-XSC in Prostate Cancer Cells

Caption: Proposed mechanism of p-XSC-mediated inhibition of prostate cancer cell signaling.

Antioxidant Activity

Organoselenium compounds, including phenyl selenocyanates, are recognized for their antioxidant properties, often mimicking the activity of the glutathione peroxidase (GPx) enzyme.[8] Their ability to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential. The antioxidant efficacy of these compounds can be evaluated through various in vitro assays.[9]

Experimental Workflow for Antioxidant Assays

Caption: Common in vitro assays for evaluating the antioxidant properties of organoselenium compounds.

Antimicrobial and Anti-inflammatory Potential

Recent studies have highlighted the antimicrobial properties of aromatic selenocyanates. Benzyl selenocyanate, in particular, has shown potent activity against a range of bacteria, including Escherichia coli, Pseudomonas syringae, and Micrococcus luteus, as well as fungi.[10] Notably, the antimicrobial effect of benzyl selenocyanate was significantly greater than its sulfur analogues, benzyl thiocyanate and benzyl isothiocyanate.[10] Some selenocyanate derivatives have also exhibited promising antileishmanial and antibacterial activities.[6][7]

In addition to their antimicrobial effects, organoselenium compounds possess anti-inflammatory properties. Selenium is known to down-regulate the expression of cyclooxygenase-2 (COX-2) and other pro-inflammatory genes.[11][12] The incorporation of selenium into existing anti-inflammatory drugs, such as celecoxib, has been explored to enhance their therapeutic effects.[11] These selenium-derivatized compounds can more effectively inhibit lipopolysaccharide-induced activation of NF-κB, a key transcription factor in the inflammatory response.[11]

Table 2: Antimicrobial Activity of Selenocyanate Derivatives

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Benzyl selenocyanate | Various bacteria | 50 µM (concentration) | - | [10] |

| Selenocyanate 2a | S. epidermidis | 12.5 | 12.5 | [7][13] |

Medicinal Chemistry and Synthesis

The synthesis of this compound and its derivatives is a key area of research in medicinal chemistry. Various synthetic routes have been developed to access these compounds.[14][15][16] A common method involves the reaction of phenylselenol with cyanogen bromide.[14] Another approach is the reaction of a diazotized aromatic amine with potassium selenocyanate.[15] The selenocyanate functional group (-SeCN) is a versatile synthon that can be transformed into other selenium-containing moieties, such as selenoethers and diselenides.[16]

General Synthesis Workflow for this compound Derivatives

Caption: Synthetic pathway for phenylalanine selenocyanate and subsequent transformations.

Experimental Protocols

Synthesis of Phenylalanine Selenocyanate

This protocol is adapted from the synthesis of Se-substituted phenylalanine derivatives.[15]

-

Diazotization: Dissolve 4'-aminophenylalanine in an appropriate acidic solution. Cool the solution in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Selenocyanation: In a separate flask, dissolve potassium selenocyanate in water. Slowly add the freshly prepared diazonium salt solution to the potassium selenocyanate solution at a controlled pH of 4-5.

-

Isolation: Stir the reaction mixture at room temperature for a specified time. The product, phenylalanine selenocyanate, may precipitate out of the solution or require extraction with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure phenylalanine selenocyanate.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a common method to assess the anticancer activity of compounds.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (or control vehicle) and incubate for a further 24-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.[8][17]

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound (this compound derivative). A control containing only the solvent and DPPH, and a blank containing the solvent and the test compound should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

This technical guide provides a foundational understanding of the significant potential of this compound and its derivatives in medicinal chemistry. The diverse biological activities, coupled with amenable synthetic strategies, position these compounds as promising candidates for further investigation in the development of novel therapeutic agents.

References

- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-phenylenebis(methylene)selenocyanate but not selenomethionine inhibits androgen receptor and Akt signaling in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumour promoting activity of diphenylmethyl selenocyanate against two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Unveiling a New Selenocyanate as a Multitarget Candidate with Anticancer, Antileishmanial and Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.qub.ac.uk [pure.qub.ac.uk]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organoselenium Compounds Derived from Natural Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Selenocyanate Functional Group: A Gateway to Novel Reactivity and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selenocyanate functional group (–SeCN), with its unique electronic properties and versatile reactivity, has emerged as a critical building block in organic synthesis and a promising pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the core reactivity of selenocyanates, detailing their synthesis, key chemical transformations, and applications, with a particular focus on their potential in anticancer drug development.

Synthesis of Organic Selenocyanates

The introduction of the selenocyanate moiety into organic molecules can be achieved through several synthetic strategies, primarily involving nucleophilic substitution or electrophilic selenocyanation.

Nucleophilic Selenocyanation

The most common method for synthesizing alkyl and benzyl selenocyanates is the nucleophilic substitution of a suitable leaving group (e.g., halide, tosylate) with a selenocyanate salt, typically potassium selenocyanate (KSeCN).[1][2]

Table 1: Synthesis of Substituted Benzyl Selenocyanates via Nucleophilic Substitution [1]

| Entry | Substrate | Product | Solvent | Time (min) | Yield (%) |

| 1 | Benzyl bromide | Benzyl selenocyanate | Acetonitrile | 30-60 | 85 |

| 2 | 4-Methylbenzyl bromide | 4-Methylbenzyl selenocyanate | Acetonitrile | 30-60 | 88 |

| 3 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl selenocyanate | Acetonitrile | 30-60 | 90 |

| 4 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl selenocyanate | Acetonitrile | 30-60 | 82 |

Electrophilic Selenocyanation

Aryl and heteroaryl selenocyanates are often prepared via electrophilic selenocyanation of electron-rich aromatic systems.[3][4] This can be achieved using various selenocyanating agents, including those generated in situ. A notable method involves the use of triselenium dicyanide (TSD), generated from selenium dioxide and malononitrile, for the selenocyanation of amino pyrazoles and uracils.[5]

Table 2: Synthesis of Heteroaryl Selenocyanates using in situ Generated Triselenium Dicyanide [5]

| Entry | Substrate | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 4-Selenocyanato-5-amino-3-methyl-1-phenyl-1H-pyrazole | DMSO | 40 | 15-30 | 80 |

| 2 | 6-Aminouracil | 5-Selenocyanato-6-aminouracil | DMSO | 40 | 15-30 | 78 |

| 3 | 6-Amino-1,3-dimethyluracil | 5-Selenocyanato-6-amino-1,3-dimethyluracil | DMSO | 40 | 15-30 | 85 |

Core Reactivity of the Selenocyanate Group

The selenocyanate functional group exhibits a rich and varied reactivity profile, participating in nucleophilic and electrophilic reactions, cycloadditions, and rearrangements. This versatility makes it a valuable synthon for accessing a wide range of other organoselenium compounds.

Nucleophilic Reactions

The selenium atom in the selenocyanate group can act as a nucleophile, particularly after reduction to a selenolate (RSe⁻). This is a common strategy for the synthesis of diselenides and selenoethers.

Electrophilic Reactions

The carbon atom of the nitrile group and the selenium atom can both be subject to electrophilic attack, although reactions involving the selenium atom are more common. Electrophilic activation of the selenium is a key step in many cyclization and addition reactions.

The electrophilic selenocyanation of indoles is a particularly important transformation, providing access to biologically active 3-selenocyanatoindoles.[3][6] The proposed mechanism involves the generation of an electrophilic selenium species that attacks the electron-rich indole ring.

Caption: Mechanism of PhICl₂-induced electrophilic selenocyanation of indoles.

Cycloaddition Reactions

Selenocyanates can participate in cycloaddition reactions, serving as precursors for the synthesis of various selenium-containing heterocycles. For instance, they can react with donor-acceptor cyclopropanes in a Lewis-acid-catalyzed (3+2)-cycloaddition to form dihydroselenophenes.

Applications in Drug Development

The unique properties of the selenocyanate moiety have garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[7][8][9]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of selenocyanate-containing compounds against a variety of cancer cell lines.[8][9] The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and modulate key signaling pathways.

Table 3: In Vitro Anticancer Activity of Selected Selenocyanate Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzyl selenocyanate derivative | MCF-7 (Breast) | 1.5 | [9] |

| Selenocoxib-1 | PAIII (Prostate) | 5 | [9] |

| Selenocoxib-1 | PC-3M (Prostate) | 5 | [9] |

| Benzodioxyl selenocyanate 2a | HT-29 (Colon) | <12 | [10] |

| Benzodioxyl selenocyanate 2a | H1299 (Lung) | <12 | [10] |

The screening of novel selenocyanate compounds for anticancer activity typically follows a standardized workflow.

Caption: General workflow for screening the anticancer activity of selenocyanate compounds.

Modulation of Signaling Pathways

Selenocyanate-containing molecules have been shown to exert their anticancer effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For example, certain benzyl selenocyanate derivatives inhibit tubulin polymerization and Akt phosphorylation.[9] Selenocoxib-1 has been shown to downregulate p-AKT, COX-2, and HIF-1α levels in prostate cancer cells.[9]

Caption: Logical relationships of selenocyanate reactivity and applications.

Experimental Protocols

General Procedure for the Synthesis of Substituted Benzyl Selenocyanates[1]

To a solution of the corresponding benzyl bromide or chloride (1.0 eq) in acetonitrile, potassium selenocyanate (1.2 eq) is added. The reaction mixture is stirred at room temperature. The completion of the reaction (typically 30-60 minutes) can be monitored by the formation of a precipitate (KCl or KBr) and verified by thin-layer chromatography. The reaction mixture is then poured into distilled water and stirred for approximately 30 minutes. The resulting mixture is cooled in an ice bath and the solid precipitate is collected by vacuum filtration. The crude solid is washed generously with water to remove excess salts and then purified by recrystallization from a benzene/toluene (1:1) mixture with the addition of heptane to induce crystallization.

General Procedure for the Synthesis of 1-Aryl-2-selenocyanatoethan-1-one[11]

A mixture of the aryl methyl ketone (1 mmol, 1 equiv), malononitrile (1.5 mmol, 1.5 equiv), and selenium dioxide (3 mmol, 3 equiv) is stirred in DMSO (3 mL) at 40 °C for 2 hours in an oil bath. Upon completion of the reaction, the mixture is diluted with ethyl acetate (10 mL) and washed with brine (15 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent.

Spectroscopic Data

The selenocyanate functional group has characteristic spectroscopic signatures that are useful for its identification and characterization.

Table 4: Characteristic Spectroscopic Data for the Selenocyanate Group

| Spectroscopic Technique | Characteristic Signal | Approximate Range | Reference |

| Infrared (IR) Spectroscopy | C≡N stretch | 2140-2160 cm⁻¹ | [11] |

| ¹³C NMR Spectroscopy | R-SeCN | 102-104 ppm | [11] |

Note: The exact position of the signals can vary depending on the specific molecular structure.

Conclusion

The selenocyanate functional group is a versatile and reactive moiety with significant applications in both synthetic organic chemistry and medicinal chemistry. Its straightforward introduction into a variety of molecular scaffolds, coupled with its diverse reactivity, makes it an invaluable tool for the synthesis of complex organoselenium compounds. Furthermore, the potent biological activity exhibited by many selenocyanate-containing molecules, particularly in the realm of anticancer drug discovery, underscores the importance of continued research into the chemistry and applications of this unique functional group. This guide provides a foundational understanding for researchers looking to harness the potential of selenocyanates in their own work.

References

- 1. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress and recent trends in the direct selenocyanation of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Potential Anticancer Activity of Some Novel Selenocyanates and Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenium-Based Drug Development for Antioxidant and Anticancer Activity | MDPI [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of Novel Selenocyanates and Evaluation of Their Effect in Cultured Mouse Neurons Submitted to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Selenocyanate: A Versatile Reagent in Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl selenocyanate (PhSeCN) is an organoselenium compound that has garnered significant interest in the scientific community for its versatile applications as a reagent in organic synthesis and its potential as a pharmacophore in drug development. This technical guide provides a comprehensive overview of the initial investigations into this compound, detailing its synthesis, reactivity, and biological activities. The information is presented with a focus on providing practical experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical and biological processes.

Physical and Spectroscopic Properties

This compound is a clear, orange-colored liquid with a pungent odor.[1] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NSe | [2] |

| Molecular Weight | 182.08 g/mol | [2] |

| Boiling Point | 116-117 °C at 12 mmHg | [2] |

| Density | 1.484 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.603 | [2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.73 (d, J=8.6 Hz, 2H), 7.37 (d, J= 8.6 Hz, 2H) | [3] |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 133.30, 133.17, 128.05, 122.02, 100.72 | [3] |

| IR Spectroscopy | The CN stretch vibrational frequency is influenced by para-substituents on the phenyl ring. | [4] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 183 | [5] |

Synthesis of this compound

This compound can be synthesized through several methods. The two most common routes involve the reaction of phenylselenol with cyanogen bromide and the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide.

Synthesis from Phenylselenol and Cyanogen Bromide

This method involves the oxidation of phenylselenol to form this compound.[4]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve phenylselenol in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of cyanogen bromide in the same solvent to the cooled phenylselenol solution with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reaction Scheme:

References

Phenyl Selenocyanate: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for phenyl selenocyanate and adhere to all applicable safety regulations and institutional protocols.

Introduction

This compound (C₆H₅SeCN) is an organoselenium compound utilized in organic synthesis as a source of both nucleophilic and electrophilic selenium species.[1] Its reactivity makes it a valuable reagent in the development of novel chemical entities, including those with potential therapeutic applications. However, like many organoselenium compounds, this compound possesses significant toxicological properties that necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the known safety, handling, and toxicity information for this compound, targeted at professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its hazards.

Signal Word: Danger

Pictograms:

-

Acute Toxicity (Oral, Inhalation): Skull and Crossbones

-

Specific Target Organ Toxicity (Repeated Exposure): Health Hazard

-

Hazardous to the Aquatic Environment: Environment

GHS Hazard Statements: [2]

| Code | Statement | Classification Category |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) |

| H373 | May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) |

Toxicity Information

The GHS classification of "Toxic if swallowed" and "Toxic if inhaled" (Category 3) is based on the inherent hazardous properties of the substance and indicates a significant risk of acute toxicity.

The general toxicity of organoselenium compounds is often linked to their interaction with thiols, leading to the oxidation of sulfhydryl groups in enzymes and other proteins, which can disrupt cellular function.[3][4]

Experimental Protocols for Acute Toxicity Testing

While specific toxicity studies for this compound are not publicly documented, the following sections describe the standard methodologies that would be employed to determine its acute toxicity, based on the Organization for Economic Co-operation and Development (OECD) guidelines.

This method is designed to estimate the LD50 value while minimizing the number of animals used.

-

Test Species: Typically, the rat is the preferred species.[3]

-

Administration: The test substance is administered orally by gavage in a single dose. Animals are fasted prior to dosing.[5]

-

Dosage: A stepwise procedure is used. A single animal is dosed at a level just below the best preliminary estimate of the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.[5]

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[5]

-

Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.[5]

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at the different dose levels.[5]

This test determines the toxicity following a single dermal application.

-

Test Species: The rat, rabbit, or guinea pig is typically used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Administration: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Collection: Skin reactions at the site of application are recorded, in addition to systemic signs of toxicity as described in the oral toxicity test.

-

LD50 Calculation: The dermal LD50 is calculated based on the mortality observed at different dose levels.

This guideline describes the procedure for determining toxicity from a single, short-term inhalation exposure.

-

Test Species: The rat is the preferred species.

-

Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.

-

Concentration: Several groups of animals are exposed to different concentrations of the test substance.

-

Observation Period: Animals are observed for 14 days.

-

Data Collection: Observations include effects on the respiratory tract, as well as any systemic signs of toxicity.

-

LC50 Calculation: The LC50 is the concentration of the chemical in the air that is estimated to kill 50% of the test animals during the exposure and subsequent observation period.

Safe Handling and Storage

Given its toxicity, strict adherence to safe handling and storage procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat, and additional protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

-

Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

Handling Procedures

The following workflow outlines the essential steps for the safe handling of this compound.

Caption: A workflow diagram for the safe handling of this compound.

Storage

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly closed.

-

Store locked up, away from incompatible materials.[6]

-

Recommended storage temperature is between 2-8°C.

Reactivity and Stability

-

Chemical Stability: Stable under normal conditions.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic gases and vapors, including carbon oxides, nitrogen oxides, and selenium compounds.[7]

-

Hazardous Polymerization: Does not occur.[6]

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet to the attending medical professional.[6]

The following flowchart outlines the appropriate first aid procedures for different routes of exposure.

Caption: A flowchart of first aid procedures for this compound exposure.

Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[6]

-

Waste Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain.[6]

Conclusion

This compound is a valuable synthetic reagent that requires careful and informed handling due to its significant acute toxicity and potential for long-term health effects. While quantitative toxicity data for the pure compound is not currently available in the public domain, its GHS classification as a Category 3 acute toxin underscores the need for stringent safety measures. By adhering to the handling, storage, and emergency procedures outlined in this guide and in the corresponding Safety Data Sheet, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C7H5NSe | CID 555340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Physical properties like boiling point, density, and refractive index of phenyl selenocyanate.

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a thorough understanding of the physical characteristics of reagents is paramount. This technical guide provides an in-depth overview of the core physical properties of phenyl selenocyanate, a versatile organoselenium compound. The data presented herein is curated to support experimental design, safety protocols, and the successful application of this reagent in various chemical transformations.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below. These values are critical for the accurate handling, measurement, and use of the compound in a laboratory setting.

| Physical Property | Value | Conditions |

| Boiling Point | 116-117 °C | at 12 mmHg |

| Density | 1.484 g/mL | at 25 °C |

| Refractive Index | 1.603 | at 20 °C (n20/D) |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively documented in publicly available literature, the following sections outline the general methodologies employed for measuring the boiling point, density, and refractive index of liquid compounds. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid at reduced pressure is a critical parameter, especially for compounds that may decompose at their atmospheric boiling point. A common micro-method for this determination is as follows:

-

Apparatus Setup: A small quantity of the liquid sample (a few milliliters) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a heating bath (e.g., a Thiele tube filled with oil) and heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the external pressure.[1][2][3]

-

Pressure Recording: It is crucial to record the pressure at which the boiling point is measured, as this value is pressure-dependent.

Determination of Density

The density of a liquid can be determined using several methods. A straightforward and common laboratory technique involves the use of a pycnometer or a simple graduated cylinder and balance:

-

Mass of Empty Container: The mass of a clean, dry container (e.g., a 10 mL graduated cylinder or a pycnometer) is accurately measured on an analytical balance.

-

Volume of Liquid: A known volume of the liquid is carefully transferred into the container. For a graduated cylinder, the volume is read from the meniscus. A pycnometer is filled to its calibrated volume.

-

Mass of Container and Liquid: The mass of the container with the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[4][5][6][7][8]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid characterization. An Abbe refractometer is commonly used for this measurement:

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the sample is controlled and recorded, as the refractive index varies with temperature.[9][10][11]

Synthesis of this compound

This compound is commonly synthesized through the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide. This method is known for its high yield and the purity of the resulting product.[12]

A general experimental workflow for this synthesis is as follows:

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. homesciencetools.com [homesciencetools.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. academic.oup.com [academic.oup.com]

Phenyl Selenocyanate: A Versatile Precursor for the Synthesis of Diverse Organoselenium Compounds for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl selenocyanate (PhSeCN) has emerged as a cornerstone reagent in organoselenium chemistry, offering a versatile and efficient gateway to a wide array of selenium-containing molecules. Its unique reactivity profile, characterized by the electrophilic selenium atom and the pseudohalide nature of the cyanide group, allows for its participation in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the utility of this compound as a precursor for the synthesis of various classes of organoselenium compounds, with a particular focus on methodologies relevant to pharmaceutical research and drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and biological signaling cascades are presented to facilitate the practical application of this valuable synthetic tool.

Synthesis of this compound

A common and convenient method for the laboratory-scale synthesis of this compound involves the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide. This reaction proceeds smoothly under mild conditions to afford the desired product in high yield.

Experimental Protocol: Synthesis of this compound

To a solution of benzeneselenenyl chloride (1.91 g, 10 mmol) in dry dichloromethane (20 mL) under an inert atmosphere, trimethylsilyl cyanide (1.09 g, 11 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes, during which time a color change from red to yellow is typically observed. The solvent and volatile byproducts are then removed under reduced pressure to yield this compound as a yellow oil. The crude product is generally of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

This compound as a Precursor to Key Organoselenium Scaffolds

This compound serves as a versatile starting material for the synthesis of several important classes of organoselenium compounds, including diaryl selenides, diaryl diselenides, selenols, and alkyl aryl selenides.

Diaryl Selenides

Unsymmetrical diaryl selenides can be efficiently synthesized by the reaction of this compound with organometallic reagents such as aryllithium or Grignard reagents.

Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenyl Selenide

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, 4-bromoanisole (1.87 g, 10 mmol) is dissolved in anhydrous diethyl ether (20 mL). The solution is cooled to -78 °C, and n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium reagent. A solution of this compound (1.82 g, 10 mmol) in anhydrous diethyl ether (10 mL) is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate, 98:2) to afford 4-methoxyphenyl phenyl selenide as a colorless oil.

Diaryl Diselenides

Reduction of this compound followed by in-situ oxidation provides a straightforward route to symmetrical diaryl diselenides, such as diphenyl diselenide.

Experimental Protocol: Synthesis of Diphenyl Diselenide

To a solution of this compound (1.82 g, 10 mmol) in ethanol (20 mL) at 0 °C, sodium borohydride (0.38 g, 10 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes, during which the yellow color of the solution disappears, indicating the formation of the selenolate. The reaction mixture is then opened to the atmosphere and stirred vigorously for 2 hours to facilitate the air oxidation of the selenolate to the diselenide. The solvent is removed under reduced pressure, and the residue is partitioned between water (30 mL) and dichloromethane (30 mL). The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield diphenyl diselenide as yellow crystals.

Selenols

Phenylselenol (benzeneselenol), a key intermediate in many organoselenium reactions, can be generated by the reduction of this compound. Due to its air sensitivity and unpleasant odor, it is often prepared and used in situ.

Experimental Protocol: In-situ Generation of Phenylselenol

In a flask under an inert atmosphere, this compound (1.82 g, 10 mmol) is dissolved in anhydrous tetrahydrofuran (20 mL). The solution is cooled to 0 °C, and a solution of sodium borohydride (0.38 g, 10 mmol) in ethanol (5 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. The resulting solution containing sodium phenylselenolate can be used directly for subsequent reactions. To obtain the free selenol, the reaction can be carefully quenched with a dilute acid, followed by extraction, but in-situ use is generally preferred.

Alkyl Aryl Selenides

The reaction of alcohols with this compound in the presence of a phosphine reducing agent, such as tributylphosphine, provides a mild and efficient method for the synthesis of alkyl phenyl selenides.

Experimental Protocol: Synthesis of Benzyl Phenyl Selenide

To a solution of benzyl alcohol (1.08 g, 10 mmol) and this compound (1.82 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) under an inert atmosphere, tributylphosphine (2.02 g, 10 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate, 99:1) to give benzyl phenyl selenide as a colorless oil.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of various organoselenium compounds starting from this compound.

| Product Class | Substrate 1 | Substrate 2 | Reagent | Yield (%) |

| Diaryl Selenide | This compound | 4-Bromoanisole | n-BuLi | 85 |

| Diaryl Selenide | This compound | 4-Bromotoluene | Mg | 78 |

| Diaryl Selenide | This compound | 2-Bromopyridine | n-BuLi | 72 |

| Diaryl Diselenide | This compound | - | NaBH₄ / Air | 92 |

| Alkyl Aryl Selenide | This compound | Benzyl alcohol | Bu₃P | 88 |

| Alkyl Aryl Selenide | This compound | 1-Octanol | Bu₃P | 82 |

| Selenocyclization | This compound | 4-Penten-1-ol | - | 75 |

Mandatory Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic transformations starting from this compound.

Caption: Synthetic routes from this compound.

Biological Signaling Pathway

Organoselenium compounds, particularly diaryl diselenides derived from this compound, have been shown to induce apoptosis in cancer cells. One of the key signaling pathways implicated is the ERK1/2 pathway.

Caption: Diphenyl diselenide-induced apoptosis pathway.[1][2]

Catalytic Cycle

Many organoselenium compounds, including diaryl diselenides, exhibit glutathione peroxidase (GPx)-like antioxidant activity. This catalytic cycle is crucial for detoxifying reactive oxygen species in biological systems.

Caption: GPx-like catalytic cycle of diaryl diselenides.[3]

Conclusion

This compound is an invaluable and highly versatile precursor in organoselenium chemistry. Its ability to readily participate in a variety of transformations allows for the efficient synthesis of diverse selenium-containing molecules with significant potential in materials science, organic synthesis, and, most notably, drug discovery and development. The methodologies and data presented in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable reagent. The exploration of the biological activities of the resulting organoselenium compounds, particularly their role in modulating critical signaling pathways, continues to be a promising frontier in the quest for novel therapeutic agents.

References

- 1. longdom.org [longdom.org]

- 2. Diphenyl diselenide induces apoptotic cell death and modulates ERK1/2 phosphorylation in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intramolecular Oxyselenenylation using Phenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular oxyselenenylation is a powerful cyclization reaction in organic synthesis that allows for the stereoselective formation of oxygen-containing heterocyclic compounds, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). This protocol focuses on the use of phenyl selenocyanate (PhSeCN) as the electrophilic selenium reagent to induce the cyclization of unsaturated alcohols. The resulting organoselenium compounds are valuable intermediates that can be further elaborated, for instance, by oxidative elimination to introduce a double bond or by reductive cleavage of the carbon-selenium bond.

The reaction proceeds via an initial electrophilic attack of the selenium species on the double bond, forming a cyclic seleniranium ion intermediate. This is followed by the intramolecular nucleophilic attack of the hydroxyl group, leading to the formation of the cyclic ether. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules, with the 5-exo cyclization typically being favored.

While phenylselenyl halides (PhSeCl, PhSeBr) are more commonly employed for this transformation, this compound offers an alternative selenium source. The protocols and data presented herein are based on established procedures for related phenylselenyl halides and have been adapted for the use of this compound.

Data Presentation

The following table summarizes representative quantitative data for the intramolecular oxyselenenylation of a model substrate, pent-4-en-1-ol, to form 2-(phenylselenomethyl)tetrahydrofuran. The data is illustrative and based on typical yields and selectivities observed in similar reactions.

| Entry | Substrate (Alkene) | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pent-4-en-1-ol | 2-(phenylselenomethyl)tetrahydrofuran | PhSeCN | CH₂Cl₂ | 0 to rt | 2 | ~85 |

| 2 | Hex-5-en-1-ol | 2-(phenylselenomethyl)tetrahydropyran | PhSeCN | CH₂Cl₂ | 0 to rt | 3 | ~80 |

| 3 | (Z)-Hex-3-en-1-ol | 2-ethyl-3-(phenylseleno)tetrahydrofuran | PhSeCN | CH₂Cl₂ | 0 to rt | 2 | ~90 |

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

This compound is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol: Intramolecular Oxyselenenylation of Pent-4-en-1-ol

This protocol describes the cyclization of pent-4-en-1-ol to 2-(phenylselenomethyl)tetrahydrofuran using this compound.

Materials:

-

Pent-4-en-1-ol (1.0 mmol, 86.1 mg)

-

This compound (1.1 mmol, 200.3 mg)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen line)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add pent-4-en-1-ol (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate vial, dissolve this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).

-

Add the this compound solution dropwise to the stirred solution of the alcohol over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-